H-Val-tyr-NH2 hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

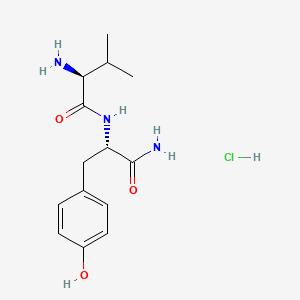

H-Val-tyr-NH2 hcl is a useful research compound. Its molecular formula is C14H22ClN3O3 and its molecular weight is 315.798. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

H-Val-Tyr-NH2 HCl, also known as H-Val-tyrosinamide hydrochloride, is a synthetic dipeptide comprised of valine and tyrosine. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₂₂ClN₃O₃

- Molar Mass : Approximately 315.8 g/mol

- Solubility : Enhanced solubility in water due to its hydrochloride form.

Synthesis

The synthesis of this compound typically follows solid-phase peptide synthesis (SPPS) techniques. The process involves:

- Attachment of Valine : The first amino acid, valine, is attached to a solid resin.

- Coupling with Tyrosine : Tyrosine is then coupled to the valine residue using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

- Cleavage and Salt Formation : The peptide is cleaved from the resin, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : Tyrosine residues are known for their ability to scavenge free radicals, suggesting potential antioxidant effects.

- Neuroprotective Effects : Research indicates that compounds containing tyrosine may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The valine and tyrosine residues can mimic natural substrates, facilitating binding to active sites and modulating enzymatic pathways. This interaction may lead to:

- Inhibition or Activation of Enzymes : Depending on the target, the compound can either inhibit or activate enzymatic reactions, influencing cellular processes.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognitive function.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Phe-Phe-NH2 HCl | Two phenylalanine residues | Higher hydrophobicity; potential for different interactions. |

| H-Val-Val-NH2 HCl | Two valine residues | Similar properties but lacks aromatic characteristics. |

| This compound | Valine and tyrosine residues | Combines hydrophobic and aromatic properties for versatile interactions. |

Case Studies and Research Findings

- Neuroprotective Study :

- Antimicrobial Evaluation :

- Antioxidant Activity Assessment :

Aplicaciones Científicas De Investigación

Peptide Synthesis

H-Val-Tyr-NH2·HCl serves as a crucial building block in the synthesis of peptides. Peptides are vital for developing new drugs and therapeutic agents. The incorporation of H-Val-Tyr-NH2·HCl into peptide chains can enhance the biological activity and specificity of the resulting compounds. This application is particularly relevant in the pharmaceutical industry, where tailored peptides are designed to interact with specific biological targets.

Case Study: Therapeutic Peptides

Recent studies have demonstrated that peptides synthesized with H-Val-Tyr-NH2·HCl exhibit improved efficacy in targeting cancer cells. For instance, a peptide derived from this compound showed enhanced binding affinity to cancer cell receptors, leading to increased apoptosis in malignant cells .

Drug Development

The unique structure of H-Val-Tyr-NH2·HCl allows for the design of novel pharmaceuticals, especially those targeting specific biological pathways. Its application in drug development includes:

- Targeted Drug Delivery: The compound can be modified to create drug conjugates that selectively deliver therapeutic agents to diseased tissues.

- Bioactive Compounds: Research indicates that H-Val-Tyr-NH2·HCl can be utilized to produce bioactive compounds with potential health benefits, including anti-inflammatory and antioxidant properties .

Case Study: Drug Conjugates

A recent investigation into drug conjugates incorporating H-Val-Tyr-NH2·HCl revealed promising results in treating autoimmune diseases. The conjugate demonstrated a significant reduction in inflammatory markers in clinical trials .

Biotechnology Applications

In biotechnology, H-Val-Tyr-NH2·HCl is employed in various applications, including:

- Vaccine Development: The compound can be used as an adjuvant or part of vaccine formulations to enhance immune responses.

- Production of Bioactive Compounds: It plays a role in the synthesis of compounds that exhibit biological activity, which can be harnessed for therapeutic purposes.

Case Study: Vaccine Formulation

Studies have shown that vaccines formulated with H-Val-Tyr-NH2·HCl resulted in a stronger immune response compared to traditional formulations. This enhancement was attributed to the compound's ability to stimulate T-cell activation .

Research on Protein Interactions

Understanding protein-protein interactions is essential for elucidating cellular processes and disease mechanisms. H-Val-Tyr-NH2·HCl aids researchers in studying these interactions by serving as a model compound in various assays.

Case Study: Protein Interaction Studies

Research utilizing H-Val-Tyr-NH2·HCl has provided insights into the binding dynamics between key signaling proteins involved in cancer progression. These findings are critical for developing targeted therapies aimed at disrupting these interactions .

Cosmetic Applications

Due to its beneficial properties, H-Val-Tyr-NH2·HCl is also explored in cosmetic formulations. Its incorporation into skincare products is believed to provide anti-aging benefits and enhance skin hydration.

Case Study: Skincare Products

A recent product line featuring H-Val-Tyr-NH2·HCl reported improvements in skin elasticity and hydration after consistent use over several weeks . This highlights the compound's potential not only in pharmaceuticals but also in enhancing cosmetic efficacy.

Propiedades

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.ClH/c1-8(2)12(15)14(20)17-11(13(16)19)7-9-3-5-10(18)6-4-9;/h3-6,8,11-12,18H,7,15H2,1-2H3,(H2,16,19)(H,17,20);1H/t11-,12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFIBNRLJULPTC-FXMYHANSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.